molecular formula C15H13ClO2 B6364254 4-Chloro-3-(4-ethylphenyl)benzoic acid CAS No. 1262011-02-8

4-Chloro-3-(4-ethylphenyl)benzoic acid

Cat. No.: B6364254
CAS No.: 1262011-02-8
M. Wt: 260.71 g/mol
InChI Key: SHFRGRUJPJERAB-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-ethylphenyl)benzoic acid is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4th position and an ethylphenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-ethylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-ethylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

    Reduction: LiAlH4 in THF or BH3 in THF.

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products Formed

    Substitution: Formation of 4-substituted benzoic acid derivatives.

    Reduction: Formation of 4-Chloro-3-(4-ethylphenyl)benzyl alcohol.

    Oxidation: Formation of 4-Chloro-3-(4-carboxyphenyl)benzoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-ethylphenyl)benzoic acid is unique due to the presence of both the chlorine atom and the ethylphenyl group, which confer distinct chemical and physical properties. These substitutions can enhance its reactivity, binding affinity, and overall utility in various applications .

Properties

IUPAC Name

4-chloro-3-(4-ethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-10-3-5-11(6-4-10)13-9-12(15(17)18)7-8-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFRGRUJPJERAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680877
Record name 6-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-02-8
Record name 6-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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